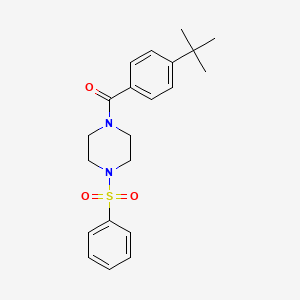

1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine, also known as BPP, is a synthetic molecule that has been widely used in scientific research. It is a photoreactive compound that belongs to the class of photolabile protecting groups. BPP has been extensively studied for its applications in various fields, including biochemistry, pharmacology, and neuroscience.

Aplicaciones Científicas De Investigación

1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a photolabile protecting group for peptides and proteins. This compound can be attached to a specific amino acid residue in a peptide or protein, protecting it from degradation or modification. Upon exposure to light, this compound is cleaved, releasing the protected amino acid residue. This allows for the precise control of the timing and location of peptide or protein modification.

This compound has also been used in the study of protein-protein interactions. By attaching this compound to a specific amino acid residue in a protein, researchers can selectively crosslink the protein to its binding partner upon exposure to light. This allows for the identification and characterization of protein-protein interactions in a controlled manner.

Mecanismo De Acción

The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine involves the cleavage of the benzoyl group upon exposure to light. The resulting benzoyl radical can then react with nearby molecules, leading to the release of the protected amino acid residue or crosslinking of proteins. The photolysis of this compound is highly efficient and occurs on a timescale of milliseconds to seconds.

Biochemical and Physiological Effects:

This compound has been shown to have minimal biochemical and physiological effects. It is not metabolized by cells and does not interfere with cellular processes. However, care should be taken to ensure that the concentration of this compound used in experiments is not toxic to cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It allows for the precise control of the timing and location of peptide or protein modification. It is also highly efficient and can be cleaved on a timescale of milliseconds to seconds. This compound is stable under a wide range of experimental conditions and can be used in both aqueous and non-aqueous solvents.

One limitation of this compound is its photoreactivity. Care should be taken to avoid exposure to light during storage and handling. This compound can also be expensive to synthesize, which may limit its use in some experiments.

Direcciones Futuras

There are several future directions for the use of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased photoreactivity or lower cost of synthesis. This compound could also be used in the development of new therapies for diseases such as cancer, where precise control of protein modification is critical.

Another area of interest is the use of this compound in the study of protein dynamics. By attaching this compound to a specific amino acid residue in a protein, researchers can selectively modify the protein upon exposure to light. This allows for the study of protein conformational changes and dynamics in a controlled manner.

Conclusion:

In conclusion, this compound, or this compound, is a synthetic molecule that has been widely used in scientific research. It is a photoreactive compound that allows for the precise control of peptide and protein modification. This compound has several advantages for lab experiments, including high efficiency and stability under a wide range of experimental conditions. There are several future directions for the use of this compound in scientific research, including the development of new photolabile protecting groups and the study of protein dynamics.

Métodos De Síntesis

The synthesis of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-tert-butylbenzoyl chloride and 4-phenylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-21(2,3)18-11-9-17(10-12-18)20(24)22-13-15-23(16-14-22)27(25,26)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYPWLOBXUTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)

![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)

![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)

![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)

![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)

![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

![3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)